DI(Tert-butyl) 1,4-diazepane-1,4-dicarboxylate
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Overview
Description
“DI(Tert-butyl) 1,4-diazepane-1,4-dicarboxylate” is a chemical compound with the CAS Number: 882645-09-2 . It has a molecular weight of 300.4 . The IUPAC name for this compound is di (tert-butyl) 1,4-diazepane-1,4-dicarboxylate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C15H28N2O4/c1-14(2,3)20-12(18)16-8-7-9-17(11-10-16)13(19)21-15(4,5)6/h7-11H2,1-6H3 . This compound contains a total of 49 bonds; 21 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 seven-membered ring(s), and 2 (thio-) carbamate(s) (aliphatic) .Scientific Research Applications
Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been widely used in various industries to retard oxidative reactions and extend product shelf life. They have been detected in various environmental matrices and human tissues, indicating their widespread use and potential for human exposure. Toxicity studies suggest that some SPAs may cause hepatic toxicity, endocrine disruption, or carcinogenic effects. Future studies are recommended to investigate novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
1,4-Diazepines
1,4-Diazepines are notable for their wide range of biological activities, including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. This review highlights the synthetic routes, chemical reactions, and biological attributes of 1,4-diazepine derivatives, suggesting their significant importance for potential pharmaceutical applications (Rashid et al., 2019).
Decomposition of Methyl Tert-Butyl Ether
The study on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor showcases the feasibility of using radio frequency (RF) plasma reactors for decomposing and converting MTBE into simpler compounds. This suggests potential applications in environmental remediation and the transformation of pollutants into less harmful substances (Hsieh et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
ditert-butyl 1,4-diazepane-1,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4/c1-14(2,3)20-12(18)16-8-7-9-17(11-10-16)13(19)21-15(4,5)6/h7-11H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YENPYEPLMXORII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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